Ethyl oxazolidine-3-carboxylate
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Overview
Description
Ethyloxazolidine-3-carboxylate is a heterocyclic compound that contains an oxazolidine ring, which is a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyloxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazolidine ring . Another method involves the use of magnetic nanocatalysts, which offer an eco-friendly and efficient approach to synthesizing oxazole derivatives .
Industrial Production Methods
Industrial production of ethyloxazolidine-3-carboxylate often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving yield and safety . The use of manganese dioxide as a heterogeneous reagent in flow processes has also been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
Ethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions may vary.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Oxazoles.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted oxazolidine derivatives with various functional groups.
Scientific Research Applications
Ethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, exert their effects by inhibiting protein synthesis in bacteria. They bind to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is likely to be similar for ethyloxazolidine-3-carboxylate, although specific details may vary.
Comparison with Similar Compounds
Ethyloxazolidine-3-carboxylate can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share a similar structure and mechanism of action, particularly in their use as antimicrobial agents.
Oxazoles: These compounds are also heterocyclic and have similar synthetic routes and applications.
Indole Derivatives: While structurally different, indole derivatives share some biological activities and applications with ethyloxazolidine-3-carboxylate.
Conclusion
Ethyloxazolidine-3-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities make it an interesting target for drug development.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-2-10-6(8)7-3-4-9-5-7/h2-5H2,1H3 |
InChI Key |
YFXFQIFQIMLJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCOC1 |
Origin of Product |
United States |
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